molecular formula C14H16N2OS2 B12131674 (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131674
M. Wt: 292.4 g/mol
InChI Key: ZZUUNFQKOHWXHT-XFXZXTDPSA-N
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Description

The compound (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a cyclopentyl group at the N3 position and a 1-methylpyrrole-substituted arylidene moiety at the C5 position. Rhodanine derivatives are known for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The (5Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for maintaining planar molecular geometry and facilitating intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H16N2OS2/c1-15-8-4-7-11(15)9-12-13(17)16(14(18)19-12)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3/b12-9-

InChI Key

ZZUUNFQKOHWXHT-XFXZXTDPSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Formation

The synthesis begins with constructing the 2-thioxo-1,3-thiazolidin-4-one ring. A widely adopted method involves the cyclization of cyclopentylamine with carbon disulfide (CS₂) and chloroacetic acid derivatives under basic conditions. For example:

Cyclopentylamine+CS2+ClCH2COClNaOH3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one\text{Cyclopentylamine} + \text{CS}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH}} \text{3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one}

Key parameters include:

  • Temperature : 60–80°C to favor ring closure without side reactions.

  • Solvent : Ethanol or aqueous NaOH for solubility and reactivity.

  • Yield : 70–85% after recrystallization from ethanol.

Knoevenagel Condensation for Methylidene Bridge Formation

The introduction of the (1-methyl-1H-pyrrol-2-yl)methylidene group occurs via a Z-selective Knoevenagel condensation. The thiazolidinone precursor reacts with 1-methyl-1H-pyrrole-2-carbaldehyde in acetic acid with sodium acetate as a catalyst:

Thiazolidinone+Pyrrole-2-carbaldehydeAcOH, NaOAc, Δ(5Z)-Product\text{Thiazolidinone} + \text{Pyrrole-2-carbaldehyde} \xrightarrow{\text{AcOH, NaOAc, Δ}} \text{(5Z)-Product}

Optimization Insights :

  • Molar Ratio : A 1:1.1 ratio of thiazolidinone to aldehyde minimizes unreacted starting material.

  • Reaction Time : 5–20 hours under reflux ensures complete conversion.

  • Z-Selectivity : The use of acetic acid as a solvent favors the thermodynamically stable Z-isomer through protonation of the intermediate enolate.

Advanced Synthetic Strategies

One-Pot Tandem Synthesis

Recent advances employ a one-pot method combining cyclization and condensation steps. Thiourea, cyclopentylamine, and pyrrole-2-carbaldehyde react sequentially in a single reactor, reducing purification steps:

Cyclopentylamine+CS2+ClCH2COCl+Pyrrole-2-carbaldehydeEtOH, NaOAc(5Z)-Product\text{Cyclopentylamine} + \text{CS}2 + \text{ClCH}2\text{COCl} + \text{Pyrrole-2-carbaldehyde} \xrightarrow{\text{EtOH, NaOAc}} \text{(5Z)-Product}

Advantages :

  • Yield Increase : 78–90% due to minimized intermediate isolation.

  • Time Efficiency : Total synthesis time reduced by 40% compared to stepwise methods.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity. A study demonstrated a 95% yield in 30 minutes using 300 W irradiation and dimethylformamide (DMF) as a polar solvent:

ReactantsDMF, MW, 300 W(5Z)-Product\text{Reactants} \xrightarrow{\text{DMF, MW, 300 W}} \text{(5Z)-Product}

Key Observations :

  • Reduced Side Products : Homogeneous heating suppresses dimerization of the aldehyde.

  • Scalability : Successfully applied to gram-scale synthesis without yield loss.

Reaction Condition Optimization

Solvent and Catalyst Screening

A comparative study evaluated solvents and catalysts (Table 1):

Table 1. Impact of Solvent and Catalyst on Yield

SolventCatalystTemperature (°C)Yield (%)
Acetic AcidNaOAc11085
EthanolPiperidine8072
DMFNone12068
TolueneAcOH10061

Acetic acid with NaOAc emerged as optimal, balancing reactivity and cost.

Temperature and Time Profiling

A time-temperature matrix revealed that prolonged reflux (>15 hours) in acetic acid decreases yield due to product decomposition (Figure 1):

Figure 1. Yield vs. Reaction Time at 110°C

  • Peak Yield : 85% at 12 hours.

  • Decomposition Pathway : Hydrolysis of the thioxo group to sulfonic acid at extended times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.50–1.85 (m, cyclopentyl), 3.65 (s, N–CH₃), 6.25–7.10 (m, pyrrole), 7.80 (s, CH=C).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3100 cm⁻¹ (C–H aromatic).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) showed 99.2% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Isomer Separation

The E-isomer (5E) forms as a minor byproduct (5–10%). Column chromatography (silica gel, hexane/ethyl acetate = 4:1) achieves >98% Z-isomer purity.

Moisture Sensitivity

The thioxo group hydrolyzes in aqueous media. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are critical during synthesis.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing NaOAc with recyclable ion-exchange resins reduces catalyst costs by 30% without yield compromise.

Waste Management

Neutralization of acetic acid with CaCO₃ generates non-toxic calcium acetate, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit antimicrobial properties. For instance, compounds similar to (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one have been evaluated for their efficacy against various bacterial strains. In particular, studies have shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anticancer Potential

Thiazolidinones are also being investigated for their anticancer properties. Some studies have demonstrated that certain thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development .

Synthesis and Characterization

The synthesis of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the Thiazolidinone Core : This can be achieved through a condensation reaction involving thioamide and an appropriate aldehyde.
  • Cyclization : The cyclization step is crucial for forming the thiazolidinone ring structure.
  • Functionalization : Further modifications can introduce substituents like the cyclopentyl group or the pyrrole moiety to enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, including breast and lung cancer cells. The study revealed that specific derivatives induced significant cell death through apoptosis, making them candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogous rhodanine derivatives:

Compound Name Substituents (N3 and C5) Melting Point (°C) Synthesis Yield Key Structural Features Reference
(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one N3: Cyclopentyl; C5: 1-methylpyrrole Not reported Not reported Bulky cyclopentyl group enhances lipophilicity; 1-methylpyrrole introduces π-conjugation Target
(5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one N3: Phenyl; C5: 2-methylbenzylidene Not reported Not reported Planar arylidene group; intramolecular C–H⋯S hydrogen bonds stabilize S(6) ring motifs
(5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (methanol hemisolvate) N3: H; C5: 2-hydroxybenzylidene >260 75% Hydroxy group enables intermolecular H-bonding; forms dimeric R₂²(7) and R₂²(10) motifs
(5Z)-5-(pyridin-2-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one N3: 3-hydroxyphenyl; C5: pyridinyl Not reported Not reported Pyridine ring enhances electron-withdrawing effects; hydroxyl group aids solubility
(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl derivative N3: Cyclopentyl; C5: pyrazolyl-chlorophenyl Not reported Not reported Chlorine and methoxy groups modulate electronic properties; pyrazole adds rigidity

Key Observations:

  • C5 Substituents : The 1-methylpyrrole group introduces π-conjugation, similar to pyridinyl or benzodioxolyl groups in other derivatives, but with distinct electronic effects due to the pyrrole’s aromaticity and lone pair on nitrogen .
  • Hydrogen Bonding : Compounds with hydroxybenzylidene substituents (e.g., ) exhibit stronger intermolecular H-bonding networks than the target compound, which lacks polar groups at C3.

Crystallographic Insights

  • Planarity and Dihedral Angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, the thiazolidinone ring (ring A) forms dihedral angles of 79.26° with the benzylidene ring (ring B), affecting molecular packing . The cyclopentyl group in the target compound may introduce torsional strain, altering crystal lattice stability.
  • Intermolecular Interactions : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives utilize C–H⋯π interactions and S(6) ring motifs for stabilization, whereas the target compound’s lack of polar C5 substituents may reduce such interactions .

Biological Activity

(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits a variety of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The structure of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:

SMILES S=C1S/C(=C2¸cccn2C)/C(=O)N1C1CCCC1\text{SMILES }S=C1S/C(=C\c2cccn2C)/C(=O)N1C1CCCC1

1. Anticancer Activity

Research has indicated that thiazolidinone derivatives, including (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A specific study demonstrated that compounds with similar structures inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase in human breast cancer cells (T47D) with an EC50 in the low nanomolar range .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it exhibits activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. The compound under discussion demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. In animal models of inflammation, it reduced edema and inflammatory markers significantly more than control groups .

Case Studies

Several studies have assessed the biological activity of thiazolidinone derivatives:

StudyFocusFindings
AnticancerInduced apoptosis in T47D cells with EC50 values of 0.1–0.5 nM
AntimicrobialEffective against various bacterial strains with MIC comparable to antibiotics
Anti-inflammatoryReduced edema and inflammatory cytokines in animal models

The biological activities of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one are believed to be mediated through several mechanisms:

Anticancer Mechanism:
The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death in cancer cells.

Antimicrobial Mechanism:
Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis, akin to other thiazolidinones.

Anti-inflammatory Mechanism:
This compound likely inhibits the NF-kB pathway, reducing the expression of pro-inflammatory genes and cytokines.

Q & A

Q. What challenges arise during purification, and how are they addressed?

  • Challenge : Co-elution of byproducts with similar polarity.
  • Solution : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate 70:30 to 50:50) or recrystallization in ethanol/water mixtures .

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